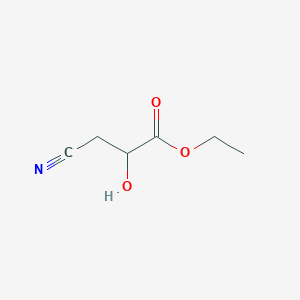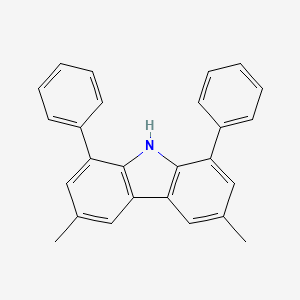![molecular formula C19H12F4 B14212783 1,2,3-Trifluoro-5-[2-fluoro-4-(4-methylphenyl)phenyl]benzene CAS No. 825633-78-1](/img/structure/B14212783.png)
1,2,3-Trifluoro-5-[2-fluoro-4-(4-methylphenyl)phenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Trifluoro-5-[2-fluoro-4-(4-methylphenyl)phenyl]benzene is a fluorinated aromatic compound with the molecular formula C19H12F4. This compound is characterized by the presence of multiple fluorine atoms and a complex aromatic structure, making it a subject of interest in various fields of scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trifluoro-5-[2-fluoro-4-(4-methylphenyl)phenyl]benzene typically involves multiple steps, including halogenation and cross-coupling reactions. One common method involves the use of organometallic reagents such as Grignard reagents or lithium reagents to introduce the fluorine atoms into the aromatic ring . The reaction conditions often require the presence of catalysts like palladium or nickel to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the aromatic precursors are treated with fluorinating agents under controlled conditions. The use of phase transfer catalysts and polar solvents can enhance the efficiency of these reactions .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Trifluoro-5-[2-fluoro-4-(4-methylphenyl)phenyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: Reactions like Suzuki-Miyaura coupling are commonly used to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and boronic acids.
Major Products Formed
The major products formed from these reactions include various fluorinated aromatic compounds with different functional groups, which can be used in further chemical synthesis or industrial applications .
Applications De Recherche Scientifique
1,2,3-Trifluoro-5-[2-fluoro-4-(4-methylphenyl)phenyl]benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers
Mécanisme D'action
The mechanism of action of 1,2,3-Trifluoro-5-[2-fluoro-4-(4-methylphenyl)phenyl]benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with proteins and enzymes, potentially inhibiting their activity. This makes it a valuable compound for studying enzyme inhibition and other biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3-Trifluoro-5-(3,4,5-trifluorophenyl)benzene
- 2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl
Uniqueness
1,2,3-Trifluoro-5-[2-fluoro-4-(4-methylphenyl)phenyl]benzene is unique due to its specific arrangement of fluorine atoms and the presence of a methyl-substituted phenyl group. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
825633-78-1 |
|---|---|
Formule moléculaire |
C19H12F4 |
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
1,2,3-trifluoro-5-[2-fluoro-4-(4-methylphenyl)phenyl]benzene |
InChI |
InChI=1S/C19H12F4/c1-11-2-4-12(5-3-11)13-6-7-15(16(20)8-13)14-9-17(21)19(23)18(22)10-14/h2-10H,1H3 |
Clé InChI |
WBVQTMYUJCROHW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC(=C(C(=C3)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}acetamide](/img/structure/B14212710.png)

![5-[2-(Naphthalen-2-yl)ethenyl]benzene-1,3-diol](/img/structure/B14212719.png)
![3-[5-(Propan-2-yl)-1,3-benzoxazol-2(3H)-ylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14212724.png)

![1,2-Dimethoxy-4-[(pent-1-en-3-yl)oxy]benzene](/img/structure/B14212735.png)



![3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-OL](/img/structure/B14212761.png)
![2H-pyran-2-one, 6-[(1S)-1-hydroxypropyl]-4-methoxy-5-methyl-](/img/structure/B14212762.png)

![1H-Pyrrole, 2-[[4-(phenylethynyl)phenyl]-2H-pyrrol-2-ylidenemethyl]-](/img/structure/B14212779.png)
